1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde
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Overview
Description
1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research. Compounds with this scaffold have exhibited a range of biological activities, making them valuable in medicinal chemistry and other applications.
Preparation Methods
The synthesis of 1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles . This is followed by the addition of propargylamine to the acetylenes, forming N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired compound .
Chemical Reactions Analysis
1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The exact mechanism of action of 1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its observed biological activities. The compound may inhibit specific kinases or interfere with cellular signaling pathways, contributing to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds show more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
Pyrrolo[1,2-a]pyrazine derivatives with different substituents: Variations in substituents can lead to differences in biological activities, such as enhanced antibacterial or antifungal properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
345892-11-7 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-ethyl-6-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-8-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c1-3-10-11-9(7-14)6-8(2)13(11)5-4-12-10/h6-7H,3-5H2,1-2H3 |
InChI Key |
UQIKQVZWPJPKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NCCN2C1=C(C=C2C)C=O |
Origin of Product |
United States |
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